N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound is a benzofuropyrimidine derivative characterized by a bicyclic benzofuro[3,2-d]pyrimidinone core with two ketone groups at positions 2 and 2. The structure includes a 2-phenylethyl substituent at position 3 of the pyrimidine ring and an acetamide side chain at position 1, where the amide nitrogen is linked to a 2-(cyclohex-1-en-1-yl)ethyl group.
Properties
Molecular Formula |
C28H29N3O4 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C28H29N3O4/c32-24(29-17-15-20-9-3-1-4-10-20)19-31-25-22-13-7-8-14-23(22)35-26(25)27(33)30(28(31)34)18-16-21-11-5-2-6-12-21/h2,5-9,11-14H,1,3-4,10,15-19H2,(H,29,32) |
InChI Key |
VJJCVAFFVBTVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzofuropyrimidine derivatives, which are structurally related to quinazolinones and pyridopyrimidines. Below is a comparative analysis with key analogues:
*Calculated based on structural formula.
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s cyclohexenylethyl group increases lipophilicity compared to the methoxyphenyl group in ’s analogue, which may enhance blood-brain barrier penetration .
- The 2-phenylethyl substituent at position 3 is conserved in both the target compound and ’s analogue, suggesting a role in stabilizing hydrophobic interactions with target proteins.
Biological Activity Trends: Quinazolinone derivatives () exhibit anticonvulsant activity, implying that the benzofuropyrimidine core in the target compound may share similar neurological targets . The absence of electron-withdrawing groups (e.g., chlorine in ) in the target compound may reduce toxicity but also alter metabolic pathways .
Similarity Analysis: Using Tanimoto coefficients (as per ), the target compound shares >70% structural similarity with ’s analogue, primarily due to the conserved benzofuropyrimidinone core and phenylethyl group .
Research Findings and Implications
- Physicochemical Properties : The cyclohexenylethyl group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogues, necessitating formulation optimization for in vivo studies .
- Target Prediction : Molecular docking studies suggest that the benzofuropyrimidine core interacts with ATP-binding pockets in kinases, analogous to pyridopyrimidine-based inhibitors (e.g., gefitinib in ) .
- SAR Insights : Modifications to the acetamide side chain (e.g., cyclohexenyl vs. aryl groups) could fine-tune selectivity between kinase isoforms or neurotransmitter receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
